molecular formula C9H9BrClNO2 B3034661 3-bromo-4-chloro-N-methoxy-N-methylbenzamide CAS No. 203179-00-4

3-bromo-4-chloro-N-methoxy-N-methylbenzamide

Cat. No.: B3034661
CAS No.: 203179-00-4
M. Wt: 278.53 g/mol
InChI Key: FXVFKTNTUFYIQQ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a high-purity chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a benzamide core functionalized with bromo and chloro substituents, making it a versatile and valuable scaffold for constructing more complex molecular architectures. The N-methoxy-N-methylamide (Weinreb amide) group is a critically important functional group in synthetic chemistry . It acts as a robust directing group in cross-coupling reactions and, most significantly, serves as a key precursor for the synthesis of ketones by reacting with a variety of organometallic reagents, such as Grignard or organolithium compounds. The presence of halogen atoms (bromine and chlorine) on the aromatic ring offers orthogonal reactivity for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to diversify the structure at specific positions. As a result, this benzamide derivative is primarily used in medicinal chemistry as a building block for the development of potential therapeutic agents and in materials science for the creation of novel organic materials. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVFKTNTUFYIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-4-chlorobenzoyl Chloride

3-Bromo-4-chlorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (80–90°C) for 4–6 hours. Excess SOCl₂ is removed via distillation, yielding the acyl chloride as a pale-yellow liquid.

Reaction Conditions

  • Reagent: SOCl₂ (2.5 equiv)
  • Solvent: Toluene
  • Temperature: 80–90°C
  • Yield: 92–95%

Amidation with N-Methoxy-N-methylamine

The acyl chloride is reacted with N-methoxy-N-methylamine in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to scavenge HCl. The reaction is conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Reaction Conditions

  • Reagent: N-Methoxy-N-methylamine (1.2 equiv)
  • Base: Et₃N (2.0 equiv)
  • Solvent: DCM
  • Temperature: 0–5°C → room temperature
  • Yield: 85–88%

Mechanistic Insight
The base deprotonates the amine, enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the acyl chloride. The methoxy group in N-methoxy-N-methylamine stabilizes the intermediate tetrahedral adduct, facilitating amide bond formation.

Weinreb Amide Approach

The Weinreb amide method leverages N-methoxy-N-methylamide intermediates to achieve selective ketone synthesis, which can be adapted for benzamide derivatives.

Preparation of this compound

A modified protocol from Li and Szostak involves the arylation of Weinreb amides with functionalized Grignard reagents. The synthesis begins with 3-bromo-4-chlorobenzoic acid, which is converted to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride.

Step 1: Formation of Weinreb Amide
3-Bromo-4-chlorobenzoic acid is treated with oxalyl chloride (COCl)₂ to generate the acyl chloride, followed by reaction with N,O-dimethylhydroxylamine in tetrahydrofuran (THF).

Reaction Conditions

  • Reagents: (COCl)₂ (1.5 equiv), N,O-dimethylhydroxylamine (1.2 equiv)
  • Solvent: THF
  • Temperature: 0°C → room temperature
  • Yield: 89–91%

Step 2: Grignard Reagent Coupling
The Weinreb amide reacts with a methyl Grignard reagent (CH₃MgBr) to yield the target benzamide. This step proceeds via a six-membered transition state, ensuring high regioselectivity.

Reaction Conditions

  • Reagent: CH₃MgBr (1.2 equiv)
  • Solvent: Toluene
  • Temperature: Room temperature
  • Yield: 78–82%

Multi-Step Synthesis from 3-Bromo-4-chloro-benzaldehyde

This route begins with 3-bromo-4-chloro-benzaldehyde (CAS 86265-88-5), which is oxidized to the corresponding carboxylic acid before amidation.

Oxidation to Carboxylic Acid

The aldehyde is oxidized using potassium permanganate (KMnO₄) in acidic aqueous conditions.

Reaction Conditions

  • Reagent: KMnO₄ (3.0 equiv), H₂SO₄
  • Solvent: Water
  • Temperature: 60–70°C
  • Yield: 80–85%

Amidation via Mixed Carbonate Intermediate

The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) before reacting with N-methoxy-N-methylamine.

Reaction Conditions

  • Reagents: ClCO₂Et (1.5 equiv), N-Methoxy-N-methylamine (1.5 equiv)
  • Base: Et₃N (2.0 equiv)
  • Solvent: Acetone
  • Temperature: 0°C → room temperature
  • Yield: 75–78%

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Scalability Cost Efficiency
Direct Amidation Acyl chloride formation → Amidation 85–88 High Moderate
Weinreb Amide Weinreb amide → Grignard coupling 78–82 Moderate Low
Benzaldehyde Oxidation Oxidation → Amidation 75–78 Low High

Advantages and Limitations

  • Direct Amidation : High yields and scalability but requires hazardous SOCl₂.
  • Weinreb Amide : Excellent regioselectivity but involves costly Grignard reagents.
  • Benzaldehyde Route : Cost-effective but lower overall yield due to multiple steps.

Industrial Production Considerations

Large-scale synthesis prioritizes the direct amidation route due to its simplicity. Continuous flow reactors are employed for acyl chloride formation to enhance safety and efficiency. Recent patents highlight the use of automated systems for reagent delivery and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-chloro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-chloro-N-methoxy-N-methylbenzamide is explored for its potential therapeutic properties, particularly in the development of new drugs. The compound's unique structure may enhance its interaction with biological targets, making it a candidate for further pharmacological studies. Preliminary investigations have suggested potential antimicrobial and anticancer activities, warranting further exploration into its mechanism of action and efficacy against various diseases .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its halogenated structure allows for various substitution reactions, which can be utilized to synthesize more complex organic molecules. The ability to undergo nucleophilic substitutions makes it an essential intermediate in creating derivatives with enhanced biological or chemical properties.

Biological Studies

Research has indicated that this compound exhibits promising interactions with specific biomolecules. Studies are ongoing to assess its effectiveness against pathogens and cancer cell lines, aiming to elucidate its biological activity and therapeutic potential. The presence of functional groups like methoxy and methyl enhances its reactivity with biological targets .

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 3-bromo-4-chloro-N-methoxy-N-methylbenzamide and related compounds:

Compound Name Substituents/Functional Groups Synthesis Method Physical State Bioactivity References
This compound Br, Cl, N-methoxy-N-methylamide Acid chloride reaction Oil Not reported
3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide Br, Cl, NO₂, hydrazide Condensation Crystalline Antimicrobial
4-Bromo-N,N'-bis(4-methoxyphenyl)-benzamidine Br, OMe, amidine Not specified Crystalline Not reported
YM-09151-2 (Neuroleptic agent) Cl, OMe, N-substituted pyrrolidine Substituted ethylenediamine reaction Solid Antipsychotic
4-Bromo-N-butyl-3-methoxybenzamide Br, OMe, N-butylamide Not specified Solid Safety data available

Biological Activity

3-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS No. 203179-00-4) is an organic compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H9BrClNO2
  • Molecular Weight : 278.53 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to either the active site or allosteric sites, thereby modulating various biochemical pathways. This interaction is crucial for its potential use in therapeutic applications .

Antiparasitic Activity

Research indicates that compounds structurally similar to this compound exhibit significant antiparasitic effects. For instance, studies have shown that modifications in the benzamide structure can enhance potency against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structural features contribute to its efficacy in inhibiting the growth of this parasite .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit protein farnesyltransferase (PFT), an enzyme involved in post-translational modifications critical for the function of several oncogenic proteins. The IC50 values for PFT inhibition have been documented, demonstrating that certain analogs of benzamide derivatives possess potent inhibitory activity, which could be leveraged for cancer treatment .

Table 1: Biological Activity Comparison with Related Compounds

CompoundMammalian PFT IC50 (nM)T. cruzi Amastigote EC50 (nM)Ratio IC50/EC50
Tipifarnib0.760.1
This compoundTBDTBDTBD
Compound A (analog)13230.57
Compound B (analog)2942114

Note: TBD indicates data not yet determined or available.

Case Study: Efficacy Against T. cruzi

In a significant study, various analogs of benzamide derivatives were tested for their ability to kill T. cruzi amastigotes in mammalian host cells. The results indicated that specific substitutions on the benzamide structure could dramatically enhance potency while reducing unwanted side effects associated with PFT inhibition .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight312.08 g/mol (calculated via PubChem)
Melting PointNot reported; DSC recommended
LogP (Lipophilicity)Predicted ~3.2 (ACD/Labs Percepta)

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation Strategy
Dehalogenated derivativesHERON reaction under heatingLower reaction temperature
Hydrolysis productsMoisture exposureAnhydrous conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-4-chloro-N-methoxy-N-methylbenzamide
Reactant of Route 2
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3-bromo-4-chloro-N-methoxy-N-methylbenzamide

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